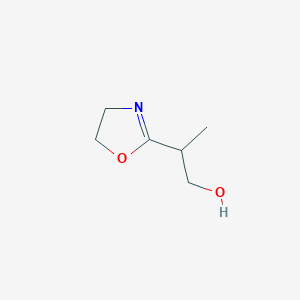
2-甲基四氢噻吩-3-酮
描述
2-Methyltetrahydrothiophen-3-one is a synthetic compound with the empirical formula C5H8OS . It has a molecular weight of 116.18 and is known for its butter and balsamic organoleptic qualities .
Synthesis Analysis
The compound is synthesized in a laboratory setting . It has a Kosher Assay of ≥97% .Molecular Structure Analysis
The molecular structure of 2-Methyltetrahydrothiophen-3-one consists of 5 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . The monoisotopic mass is 116.029587 Da .Physical And Chemical Properties Analysis
2-Methyltetrahydrothiophen-3-one has a refractive index of n20/D 1.508 (lit.) . It has a boiling point of 82 °C/28 mmHg (lit.) and a density of 1.119 g/mL at 25 °C (lit.) . It also has a molar refractivity of 31.4±0.3 cm^3 .科学研究应用
Flavor and Fragrance Industry
2-Methyltetrahydrothiophen-3-one is widely used in the flavor and fragrance industry . It has a unique organoleptic quality, described as having butter and balsamic qualities . This makes it a valuable ingredient in the creation of various food and beverage flavors, as well as in the formulation of fragrances.
Food Additives
The compound is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating its use as a food additive . It’s important to note that the safety and usage levels of such additives are regulated by food safety authorities.
Cheese Manufacturing
In the cheese manufacturing industry, 2-Methyltetrahydrothiophen-3-one has been used in the analysis of odor profiles of cheeses . For instance, it was used in the odor profile analysis of Swiss Tilsit cheeses . The compound helps in identifying and quantifying volatile compounds that contribute to the characteristic aroma of the cheese.
Chemical Research
Due to its unique chemical structure, 2-Methyltetrahydrothiophen-3-one is of interest in chemical research. Its molecular formula is C5H8OS , and it can serve as a starting material or intermediate in the synthesis of other complex organic compounds.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectrometric techniques . Its well-characterized properties make it suitable for such applications.
安全和危害
作用机制
Target of Action
2-Methyltetrahydrothiophen-3-one, also known as Dihydro-2-methyl-3(2H)-thiophenone, is a synthetic compound It’s noted that it may have an impact on the respiratory system .
Pharmacokinetics
The compound has a molecular weight of 116.18 , and its density is 1.119 g/mL at 25 °C (lit.) . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It’s noted for its organoleptic properties, being described as having butter and balsamic qualities .
属性
IUPAC Name |
2-methylthiolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZPMVKABUEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864428 | |
| Record name | 3(2H)-Thiophenone, dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; soluble in alcohol, fats | |
| Record name | 2-Methyltetrahydrothiophen-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958-0.970 | |
| Record name | 2-Methyltetrahydrothiophen-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyltetrahydrothiophen-3-one | |
CAS RN |
13679-85-1 | |
| Record name | Dihydro-2-methyl-3(2H)-thiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyltetrahydrothiophen-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Thiophenone, dihydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3(2H)-Thiophenone, dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-2-methylthiophen-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLTETRAHYDROTHIOPHEN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN0FKW9W4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-methyltetrahydrothiophen-3-one and where is it found?
A: 2-Methyltetrahydrothiophen-3-one is a volatile sulfur compound that contributes to the aroma of various foodstuffs. It has been identified in beverages like coffee [] and whisky [], as well as fruits like guava [] and longan []. It's also found in cheese [] and even contributes to the cooked aroma of chicken [].
Q2: Is 2-methyltetrahydrothiophen-3-one only formed through chemical reactions?
A: While it can form through chemical reactions during food preparation, research has shown that 2-methyltetrahydrothiophen-3-one is also produced by microorganisms. Studies have identified it as a product of certain yeasts [] and bacteria like Chitinophaga Fx7914 [].
Q3: How does the concentration of 2-methyltetrahydrothiophen-3-one change in whisky during aging?
A: Research indicates that the concentration of 2-methyltetrahydrothiophen-3-one decreases rapidly during whisky aging and disappears entirely within three years []. This suggests its role in the initial aroma profile of whisky.
Q4: Can the addition of oils to soybean yogurt influence the presence of 2-methyltetrahydrothiophen-3-one?
A: Interestingly, adding coconut oil to set soybean yogurt led to the detection of 2-methyltetrahydrothiophen-3-one among the volatile flavor compounds, whereas it was not found in yogurt without oil or with olive oil []. This suggests that the type of added fat can influence the production of specific aroma compounds.
Q5: Does the chirality of 2-methyltetrahydrothiophen-3-one affect its aroma?
A: Yes, 2-methyltetrahydrothiophen-3-one is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). Research on coffee revealed that the (R)-enantiomer of 2-methyltetrahydrothiophen-3-one was predominant and possesses a lower odor threshold, suggesting a more significant contribution to the overall aroma [].
Q6: What analytical techniques are commonly used to study 2-methyltetrahydrothiophen-3-one in food?
A: Researchers utilize a variety of techniques to analyze 2-methyltetrahydrothiophen-3-one. Gas chromatography coupled with mass spectrometry (GC-MS) [, , ] is frequently employed for identification and quantification. Additionally, gas chromatography-olfactometry (GC-O) helps relate the compound to specific odor profiles []. Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique before GC analysis [].
Q7: Can you elaborate on the biosynthesis of 2-methyltetrahydrothiophen-3-one in the bacterium Chitinophaga Fx7914?
A: Research using labelled precursors revealed that Chitinophaga Fx7914 synthesizes 2-methyltetrahydrothiophen-3-one through a multi-step pathway []. Homocysteine contributes one part of the molecule, transforming into 3-mercaptopropanal. Pyruvate acts as the second building block. The pathway involves an acyloin-forming reaction, cyclization, dehydration, and tautomerization, ultimately producing racemic 2-methyltetrahydrothiophen-3-one.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)






![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)




